6-(氨甲基)嘧啶-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

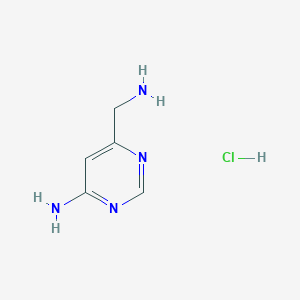

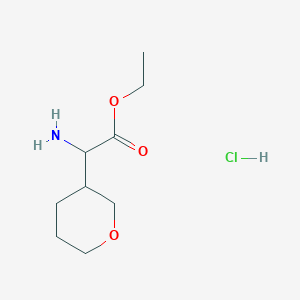

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 . The IUPAC name for this compound is 6-(aminomethyl)-4-pyrimidinamine hydrochloride .

Synthesis Analysis

The synthesis of pyrimidine derivatives like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis

The InChI code for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine hydrochloride, are involved in a range of chemical reactions . For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a solid at room temperature . It should be stored in a refrigerator .科学研究应用

Anti-Inflammatory Applications

Pyrimidines, including 6-(Aminomethyl)pyrimidin-4-amine hydrochloride, have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antimicrobial Applications

Pyrimidine derivatives have been reported to exhibit antimicrobial properties. This makes them potentially useful in the development of new antimicrobial agents .

Antifungal Applications

In addition to their antimicrobial properties, pyrimidine derivatives have also been found to have antifungal properties. This could make them valuable in the treatment of various fungal infections .

Anticancer Applications

Pyrimidine derivatives have been found to have anticancer properties. They have been used in the modulation of myeloid leukemia, and drugs based on pyrimidine structures are well-established treatments for leukemia .

Antihypertensive Applications

Pyrimidine derivatives have been found to have antihypertensive properties. This makes them potentially useful in the treatment of high blood pressure .

Antidiabetic Applications

Pyrimidine derivatives have been found to have antidiabetic properties. This could make them valuable in the treatment of diabetes .

作用机制

While the specific mechanism of action for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride is not mentioned in the search results, pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

安全和危害

This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety information pictograms associated with this compound are GHS06, GHS07, GHS08, and GHS09 .

未来方向

While specific future directions for 6-(Aminomethyl)pyrimidin-4-amine hydrochloride are not mentioned in the search results, pyrimidines are a focus of ongoing research due to their wide range of pharmacological effects . This suggests that there may be potential for further exploration and development of compounds like 6-(Aminomethyl)pyrimidin-4-amine hydrochloride in the future.

属性

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFOFPJGNQFNNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)pyrimidin-4-amine hydrochloride | |

CAS RN |

1523618-18-9 |

Source

|

| Record name | 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)

![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)